molecular formula C12H19NO4S B2696644 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1373029-39-0

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2696644
CAS No.: 1373029-39-0
M. Wt: 273.35
InChI Key: DUYKPSAHFAIBRQ-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds have undergone a renaissance in medicinal chemistry since the early 2000s, driven by their ability to confer three-dimensionality and structural novelty to drug candidates. Early adoption of spirocycles, such as spiroketals and spirolactams, addressed limitations posed by flat aromatic systems, which often led to poor solubility and off-target interactions. The landmark 2014 review by Zheng et al. emphasized the versatility of spiro scaffolds in optimizing pharmacokinetic properties, citing their use in antiviral and anticancer agents. By 2023, over 50% of approved drugs containing spirocycles had been developed in the 21st century, reflecting their growing importance in overcoming drug discovery challenges.

Significance of Azaspiro[3.4]Octane Systems

Azaspiro[3.4]octanes represent a structurally distinct subclass characterized by a spiro junction between a pyrrolidine-like ring and a cyclopropane or cyclobutane moiety. These systems exhibit high F~sp3~ values (≥0.5), which correlate with improved solubility and membrane permeability compared to planar analogs. For example, the PubChem entry for 2-azaspiro[3.4]octane (CID 18187429) reveals a molecular formula of C~7~H~13~N and a compact, rigid architecture. This rigidity reduces conformational entropy upon target binding, enhancing binding affinity and selectivity for G protein-coupled receptors (GPCRs) and enzymes.

Emergence of Thia-Azaspiro[3.4]Octanes as Research Focus

The incorporation of sulfur into azaspiro[3.4]octanes, as seen in 5-thia derivatives, addresses metabolic instability associated with oxygen-containing analogs. A 2016 study demonstrated that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane in linezolid analogs improved metabolic stability while retaining antibacterial activity. Similarly, 1-thia-6-azaspiro[3.4]octane hydrochloride (CAS 2803863-19-4) exemplifies the strategic use of sulfur to modulate electronic properties and hydrogen-bonding capacity. These modifications expand the utility of azaspiro scaffolds in targeting enzymes requiring sulfur-mediated interactions, such as cysteine proteases.

Position of 2-(Tert-Butoxycarbonyl)-5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylic Acid in Current Research

This compound combines three critical features:

  • Spiro[3.4]octane core : Provides three-dimensional rigidity and synthetic versatility for diversification.
  • Thia substitution : Enhances metabolic stability and enables disulfide bond mimicry in enzyme inhibition.
  • Carboxylic acid and Boc-protected amine : Facilitates peptide coupling and prodrug strategies, as seen in ACE inhibitors like spirapril.

Recent synthetic routes emphasize cyclodehydration and intramolecular alkylation strategies to construct the spiro core, followed by orthogonal functionalization at the 8-carboxylic acid position.

Research Objectives and Scope

This article prioritizes three research axes:

  • Synthetic Methodology : Evaluating scalable routes to the title compound and its derivatives.
  • Structure-Activity Relationships (SAR) : Probing the impact of substituents on target engagement.
  • Physicochemical Optimization : Balancing lipophilicity and aqueous solubility via substituent engineering.

Table 1: Key Synthetic Strategies for Azaspiro[3.4]Octane Derivatives

Method Key Steps Yield (%) Reference
Cyclodehydration Acid-catalyzed ring closure 65–78
Intramolecular alkylation Halide displacement under basic conditions 45–60
Nitro aldol reaction Condensation followed by reduction 82

Structural and Functional Insights
The tert-butoxycarbonyl (Boc) group serves dual roles:

  • Protection : Shields the secondary amine during synthetic steps involving acidic or nucleophilic conditions.
  • Solubility modulation : The bulky tert-butyl group improves solubility in organic solvents, facilitating purification.

The 8-carboxylic acid moiety enables conjugation to carrier molecules or further derivatization into amides and esters, critical for prodrug development.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYKPSAHFAIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, commonly referred to as Boc-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties, particularly in the realm of neuropharmacology and drug design.

  • IUPAC Name : this compound 5,5-dioxide
  • CAS Number : 1340481-81-3
  • Molecular Formula : C12H19NO6S
  • Molecular Weight : 305.35 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but its structural characteristics suggest several potential mechanisms of action:

  • Neuroactive Properties : The spirocyclic structure is reminiscent of various neuroactive compounds, which may allow it to interact with neurotransmitter systems. This is particularly relevant in the context of neurotoxicity studies where compounds with similar frameworks have shown significant effects on acetylcholine receptors .
  • Inhibition Mechanisms : Preliminary studies suggest that compounds with similar structures can inhibit the binding of toxins to nicotinic acetylcholine receptors, which may be an avenue for exploring the compound's potential as a therapeutic agent against neurotoxicity induced by cyanobacterial toxins like anatoxin-a .
  • Potential Antimicrobial Activity : The thia (sulfur-containing) moiety could provide unique interactions with biological targets, potentially leading to antimicrobial effects. Compounds containing sulfur are often investigated for their ability to disrupt microbial metabolism.

Case Studies

  • Neurotoxicity Studies : Research on related compounds indicates that modifications in the spirocyclic structure can significantly alter biological activity. For example, variations in substituents on the nitrogen or sulfur atoms can enhance or reduce neurotoxic effects.
  • Synthetic Approaches : The synthesis of this compound has been reported as part of a broader effort to develop spirocyclic building blocks for pharmaceutical applications. The methodologies employed often involve multi-step reactions that enhance the functionalization potential of the resulting compounds .

Scientific Research Applications

Synthesis and Functionalization

The compound was first synthesized by Carreira and colleagues, providing a new area of chemical space with straightforward functional handles for further diversification . The synthesis involves the use of tert-butoxycarbonyl (Boc) protection, which is a common strategy in organic synthesis to protect amines during reactions.

Organic Synthesis

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its spirocyclic structure allows for unique structural configurations that are valuable in drug design and development.

Medicinal Chemistry

The compound has been explored for its potential in developing new pharmaceuticals. Its structure can be modified to create various derivatives that may exhibit biological activity against specific targets .

Peptide Synthesis

The Boc group is commonly used in peptide synthesis to protect amino acids during coupling reactions. This compound's ability to act as a protected amino acid enhances its utility in synthesizing peptides with specific sequences and functionalities .

Case Studies

StudyApplicationFindings
Carreira et al. (2014)Organic SynthesisDemonstrated the utility of the compound as a spirocyclic building block for synthesizing complex molecules with diverse functional groups .
Fairhurst et al. (2012)Peptide SynthesisExplored the use of Boc-protected amino acids in synthesizing bioactive peptides, highlighting the importance of protecting groups in achieving high yields and selectivity .
Sigma-Aldrich ResearchMedicinal ChemistryInvestigated derivatives of the compound for potential therapeutic applications, emphasizing its role in drug discovery efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared below with three key analogs (Table 1), focusing on structural variations, molecular properties, and functional implications.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes
2-(Tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid EN300-211596 C₁₃H₂₅NO₅ 275.35 Thioether, Boc, carboxylic acid Primary compound; used in anticancer drug synthesis
This compound 5,5-dioxide 1340481-81-3 C₁₂H₁₉NO₆S 305.35 Sulfone, Boc, carboxylic acid Oxidized sulfur enhances polarity; higher solubility in polar solvents
Tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate 1373029-00-5 C₁₂H₂₁NO₃S 259.36 Thioether, Boc, hydroxymethyl Ester form; reduced acidity vs. carboxylic acid
(6S)-5-(Tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid N/A C₁₁H₁₉NO₄ 229.28 (calculated) Smaller spiro core (heptane), Boc, carboxylic acid Compact structure; potential for improved metabolic stability

Anticancer Activity

  • The parent compound is a precursor to type D/L inhibitors (e.g., CW1–CW20), which target kinase pathways in cancer cells .
  • The 5,5-dioxide derivative’s increased polarity may reduce CNS penetration but improve renal clearance, making it suitable for non-brain-targeting therapies .

Drug Design Considerations

  • Solubility : The sulfone analog (CAS: 1340481-81-3) is priced at ~398.30 EUR/100 mg (95% purity), reflecting its specialized application in high-solubility formulations .
  • Metabolic Stability : Smaller spiro systems (e.g., spiro[2.4]heptane) may resist cytochrome P450-mediated degradation, extending half-life .

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